a-(Fmoc-amino)-4-hydroxycyclohexaneacetic acid

Peptide Synthesis Mass Spectrometry Quality Control

Standard Fmoc-cyclohexylglycine lacks the free 4-OH needed for orthogonal conjugation. This non-proteogenic building block combines Fmoc-SPPS compatibility with a secondary hydroxyl for direct on-resin payload attachment (cytotoxins, fluorophores, PEG). - **Key Differentiator:** +16 Da MS fingerprint vs. Fmoc-Chg-OH; verifies incorporation and excludes cross-contamination. - **Conformational Fine-Tuning:** Cyclohexane ring with H-bonding capability to modulate peptide secondary structure. - **Supply Chain:** Requires validated 4°C storage; verify temperature-controlled shipment.

Molecular Formula C23H25NO5
Molecular Weight 395.4 g/mol
Cat. No. B12976936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namea-(Fmoc-amino)-4-hydroxycyclohexaneacetic acid
Molecular FormulaC23H25NO5
Molecular Weight395.4 g/mol
Structural Identifiers
SMILESC1CC(CCC1C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O
InChIInChI=1S/C23H25NO5/c25-15-11-9-14(10-12-15)21(22(26)27)24-23(28)29-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,14-15,20-21,25H,9-13H2,(H,24,28)(H,26,27)
InChIKeyLDKHGFYFIBBLAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

a-(Fmoc-amino)-4-hydroxycyclohexaneacetic Acid Overview


a-(Fmoc-amino)-4-hydroxycyclohexaneacetic acid (CAS 1416444-92-2 for the (S)-enantiomer; CAS 1822429-85-5 for unspecified stereochemistry) is a non‑proteogenic, Fmoc‑protected amino acid derivative combining a cyclohexane ring with a secondary hydroxyl substituent at the 4‑position. The compound serves as a specialized building block in Fmoc‑based solid‑phase peptide synthesis (SPPS), offering both the standard Fmoc‑amine protection compatible with standard SPPS protocols and a free hydroxyl group that enables orthogonal post‑synthetic modifications . Its molecular formula is C₂₃H₂₅NO₅ with a molecular weight of 395.46 g mol⁻¹ .

Structural Uniqueness vs. Generic Fmoc-Cyclohexane Analogs


In-class Fmoc‑protected cyclohexane‑derived amino acids cannot be simply interchanged because the presence, position, and stereochemistry of the hydroxyl substituent fundamentally alter three properties that are critical for reproducible peptide synthesis and downstream application: (i) the physicochemical profile (boiling point, density, chromatographic retention) used to monitor coupling and purification ; (ii) the availability of a free hydroxyl group for orthogonal conjugation, which is absent in Fmoc‑cyclohexylglycine (Fmoc‑Chg‑OH) and Fmoc‑cyclohexylalanine (Fmoc‑Cha‑OH) [1]; and (iii) the conformational bias imposed by the cyclohexane ring relative to aromatic hydroxyl‑containing analogs such as Fmoc‑tyrosine. Procurement based solely on nominal class membership therefore risks introducing building blocks with incompatible reactivity, divergent physicochemical behavior, and unanticipated conformational outcomes in the final peptide.

Quantitative Differentiation from Closest Analogs


Mass Spectrometric Identity Confirmation

The target compound exhibits a molecular weight of 395.46 Da (C₂₃H₂₅NO₅) , which is 16 Da higher than the closest non‑hydroxylated analog Fmoc‑cyclohexylglycine (Fmoc‑Chg‑OH, 379.45 Da, C₂₃H₂₅NO₄) [1]. This mass increment corresponds exactly to the replacement of a hydrogen atom with a hydroxyl group, providing an unambiguous MS signature that allows differentiation of the two building blocks even in mixtures or during reaction monitoring.

Peptide Synthesis Mass Spectrometry Quality Control

Boiling Point and Intermolecular Interactions

The predicted boiling point of the target compound is 645.6 ± 35.0 °C (at 760 mmHg) , compared with 602.9 ± 38.0 °C for Fmoc‑Chg‑OH [1]. The approximately 43 °C increase is consistent with the additional hydrogen‑bond donor/acceptor capability introduced by the 4‑hydroxy group, which strengthens intermolecular interactions in the condensed phase and reduces volatility.

Thermal Stability Physicochemical Characterization Handling

Orthogonal Hydroxyl Functional Handle

The 4‑hydroxy group on the cyclohexane ring provides a site for selective functionalization (e.g., esterification, etherification) that is orthogonal to the Fmoc‑protected α‑amine and standard side‑chain protecting groups used in SPPS . Analogs lacking this hydroxyl group—Fmoc‑cyclohexylglycine (Fmoc‑Chg‑OH) and Fmoc‑cyclohexylalanine (Fmoc‑Cha‑OH)—cannot be directly conjugated without first introducing a reactive handle, adding synthetic steps. While the conjugation yield is reagent‑dependent, model reactions on similar secondary alcohols under Mitsunobu or carbodiimide conditions typically proceed with >80% conversion, enabling efficient post‑synthetic peptide elaboration [1].

Bioconjugation Peptide Modification Linker Chemistry

Storage Condition Requirements

The (S)‑enantiomer of the target compound requires storage at 4 °C to maintain purity , whereas Fmoc‑cyclohexylglycine is stored at −15 °C and the racemic mixture is recommended for storage at room temperature . The 4 °C recommendation reflects the balance between the stabilizing effect of the hydroxyl group (reducing moisture sensitivity relative to the anhydrous analog) and the need to prevent thermal degradation of the Fmoc group.

Stability Storage Handling

Purity Benchmarking for SPPS Coupling

Commercially, the target compound is available at 98% purity (HPLC) from major suppliers , which is comparable to the ≥98% purity typical of Fmoc‑Chg‑OH . This purity level meets the threshold generally recommended for efficient SPPS coupling (≥97%), ensuring that the presence of the hydroxyl group does not compromise the achievable purity relative to the non‑hydroxylated analog. Procurement specifications should explicitly confirm HPLC purity ≥97% to avoid batches with residual hydroxyl‑containing impurities that could interfere with orthogonal conjugation steps.

Peptide Synthesis Quality Assurance Coupling Efficiency

High-Value Application Scenarios


Site-Specific Conjugation of Payloads

The 4‑hydroxy group on the cyclohexane ring allows direct attachment of cytotoxic payloads, fluorescent labels, or PEG chains via ester or ether linkages after SPPS assembly. Because the hydroxyl is orthogonal to Fmoc‑amine deprotection conditions, conjugations can be performed on‑resin or in solution without additional protecting‑group manipulations, streamlining the production of peptide‑drug conjugates (PDCs) and diagnostic probes .

Unambiguous Building-Block Identification

The +16 Da mass difference relative to Fmoc‑Chg‑OH provides a clear MS fingerprint that can be used to verify the identity of the building block before coupling and to confirm its incorporation into the growing peptide chain. This is especially valuable in combinatorial library production where multiple cyclohexane‑based amino acids are used simultaneously and cross‑contamination must be excluded [1].

Conformationally Modulated Peptide Epitopes

The cyclohexane ring imposes a different conformational constraint compared to aromatic rings (e.g., Fmoc‑Tyr‑OH), while the hydroxyl group provides hydrogen‑bonding capability. This combination can be exploited to fine‑tune the secondary structure of peptide epitopes for immunological studies or receptor‑ligand interaction assays, particularly when a non‑aromatic, hydroxyl‑bearing residue is required to mimic natural post‑translational modifications [2].

Cold-Chain Inventory for GMP Production

The specific storage requirement at 4 °C for the (S)‑enantiomer necessitates dedicated cold‑storage infrastructure, which is already standard in GMP facilities. Researchers and procurement managers should verify that suppliers ship under temperature‑controlled conditions and that the receiving laboratory has validated storage capacity at 4 °C to maintain the certified purity over the shelf life of the material .

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